Methyl 2-(bromomethyl)-3-iodobenzoate

Ortho-disposed halogens Proximity-driven reactivity Intramolecular cyclization

This ortho-disposed bromomethyl-iodo benzoate (CAS 312747-81-2) enables two distinct, chemoselective functionalizations. The aryl iodide's ~100× oxidative addition rate advantage allows selective Pd-coupling at C3 while preserving the benzylic bromide for SN2 diversification, eliminating protecting group manipulations. The ortho adjacency uniquely enables intramolecular cyclizations impossible for other isomers.

Molecular Formula C9H8BrIO2
Molecular Weight 354.969
CAS No. 312747-81-2
Cat. No. B2442876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3-iodobenzoate
CAS312747-81-2
Molecular FormulaC9H8BrIO2
Molecular Weight354.969
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)I)CBr
InChIInChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
InChIKeyCUEGDTXCXXXFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2): Ortho-Disposed Halogenated Benzyl Bromide Synthetic Building Block


Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2) is a halogenated aromatic ester belonging to the class of multifunctional benzoate building blocks, with molecular formula C₉H₈BrIO₂ and molecular weight 354.97 g/mol . It features three distinct reactive centers on a single benzene scaffold: an ortho-disposed bromomethyl (–CH₂Br) group at the 2-position and an iodine atom at the 3-position relative to the methyl ester carbonyl [1]. This specific ortho adjacency creates a unique proximity-driven reactivity profile that distinguishes it from other positional isomers. The compound is commercially available from multiple suppliers at purities ranging from 93% to 98% [2].

Why Methyl 2-(bromomethyl)-3-iodobenzoate Cannot Be Substituted by Positional Isomers or Alternative Halogenated Benzyl Bromides


Generic substitution among bromomethyl-iodobenzoate analogs fails because the ortho-disposed halogen arrangement (C2–CH₂Br adjacent to C3–I) in CAS 312747-81-2 confers fundamentally different reactivity and selectivity than other positional isomers (e.g., 2,4- or 2,5- or 2,6- substitution patterns) or alternative leaving groups (e.g., chloromethyl analogs) [1]. The ortho adjacency between the electrophilic benzylic bromine and the iodine atom enables unique proximity-driven reaction manifolds—including intramolecular cyclizations and chelation-controlled transformations—that are geometrically impossible for meta- or para-disposed analogs [2]. Furthermore, the bromomethyl group exhibits markedly different SN2 reactivity compared to chloromethyl variants (C–Br bond dissociation energy ~70 kcal/mol vs C–Cl ~83 kcal/mol), while the iodine at the 3-position offers ~100× greater oxidative addition rates in palladium-catalyzed cross-couplings relative to the corresponding bromo analog [3]. This section establishes why generic substitution fails; Section 3 provides the quantitative basis for selecting CAS 312747-81-2 over specific comparators.

Quantitative Differentiation Evidence: Methyl 2-(bromomethyl)-3-iodobenzoate vs. Key Analogs


Ortho-Disposed Halogen Adjacency in Methyl 2-(bromomethyl)-3-iodobenzoate vs. 2,4- and 2,5- Positional Isomers

Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2) possesses bromomethyl and iodo groups on adjacent ortho positions (C2 and C3) of the benzoate ring, whereas the 2,4-isomer (CAS 341011-40-3) places the iodine at the para-like position relative to bromomethyl, and the 2,5-isomer (CAS 1310377-56-0) places iodine at the meta-like position [1]. This ortho adjacency in CAS 312747-81-2 enables intramolecular reactions between these two reactive centers that are geometrically impossible in the 2,4- and 2,5-isomers, where the increased spatial separation (>4 Å interatomic distance vs ~3 Å ortho distance) precludes cyclization or chelation-controlled transformations [2].

Ortho-disposed halogens Proximity-driven reactivity Intramolecular cyclization

Bromomethyl vs. Chloromethyl Leaving Group Reactivity in Nucleophilic Substitution

The benzylic bromine in Methyl 2-(bromomethyl)-3-iodobenzoate serves as a superior leaving group compared to the chloromethyl analog. The C–Br bond dissociation energy (BDE) is approximately 70 kcal/mol, significantly lower than the ~83 kcal/mol BDE of the C–Cl bond in methyl 2-(chloromethyl)-3-iodobenzoate analogs . In practical terms, this translates to substantially faster SN2 reaction kinetics: benzylic bromides typically undergo nucleophilic substitution 30–60× faster than corresponding benzylic chlorides under identical conditions . This reactivity differential enables milder reaction conditions (lower temperatures, shorter reaction times) and higher conversions when using the bromomethyl compound [1].

Nucleophilic substitution Leaving group ability Benzyl halide reactivity

Aryl Iodide vs. Aryl Bromide Cross-Coupling Reactivity in Methyl 2-(bromomethyl)-3-iodobenzoate

The aryl iodide moiety at C3 of Methyl 2-(bromomethyl)-3-iodobenzoate undergoes oxidative addition to Pd(0) catalysts approximately 100× faster than the corresponding aryl bromide analog (methyl 2-(bromomethyl)-3-bromobenzoate) . This reactivity differential, rooted in the weaker C–I bond (~65 kcal/mol) compared to C–Br (~80 kcal/mol) in aromatic systems, enables chemoselective cross-coupling at the iodide position while preserving the benzylic bromide for subsequent orthogonal functionalization . In Sonogashira and Suzuki couplings, this orthogonality allows sequential or one-pot diversification strategies that are less efficient or impossible with di-bromo or di-iodo analogs [1].

Palladium catalysis Oxidative addition Cross-coupling selectivity

Methyl Ester vs. Ethyl Ester Orthogonality: Synthetic Flexibility and Deprotection Selectivity

Methyl 2-(bromomethyl)-3-iodobenzoate bears a methyl ester that offers distinct orthogonal deprotection selectivity compared to ethyl ester analogs such as ethyl 3-(bromomethyl)-4-iodobenzoate . Methyl esters can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, room temperature) without affecting acid-sensitive benzylic bromides, whereas ethyl esters require harsher saponification or different reagents . Furthermore, the methyl ester's smaller steric profile (van der Waals volume ~28 ų vs. ~45 ų for ethyl) reduces steric hindrance at the ortho-disposed reaction centers, potentially improving accessibility for nucleophilic attack at the benzylic position and oxidative addition at the aryl iodide [1].

Ester orthogonality Protecting group strategy Selective deprotection

Supplier Purity Specifications and Storage Stability: Methyl 2-(bromomethyl)-3-iodobenzoate

Commercially available Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2) is supplied with purity specifications ranging from 93% (Apollo Scientific) to 98% (Leyan) [1]. Storage requirements specify refrigeration (冷藏 / cool, dry place) for long-term stability, consistent with the compound's sensitivity profile [2]. In contrast, closely related isomers such as methyl 2-(bromomethyl)-5-iodobenzoate (CAS 1310377-56-0) are specified for room temperature storage, reflecting differential thermal stability profiles that may arise from the distinct ortho substitution pattern .

Purity specification Storage stability Procurement quality metrics

Recommended Application Scenarios for Methyl 2-(bromomethyl)-3-iodobenzoate (CAS 312747-81-2) Based on Quantitative Differentiation Evidence


Sequential Orthogonal Diversification: Cross-Coupling Followed by Nucleophilic Substitution

Users requiring two distinct, chemoselective functionalizations on a single aromatic scaffold should prioritize CAS 312747-81-2. The ~100× rate advantage of the aryl iodide in Pd-catalyzed oxidative addition (relative to aryl bromide) enables selective Suzuki, Sonogashira, or Negishi coupling at the C3 position while leaving the benzylic bromide intact for subsequent SN2 diversification [1]. This orthogonality eliminates the need for protecting group manipulations between steps, reducing synthetic step count and improving overall yield in multi-step sequences .

Intramolecular Cyclization and Benzannulation Reactions

For synthetic routes involving proximity-driven cyclization (e.g., isocoumarin synthesis, phthalide formation, or benzannulation), the ortho adjacency of the C2–CH₂Br and C3–I groups in CAS 312747-81-2 is structurally required [1]. Positional isomers (2,4- or 2,5-substituted) lack the necessary spatial proximity for intramolecular bond formation, making CAS 312747-81-2 the only viable building block among bromomethyl-iodobenzoate isomers for these reaction manifolds . This scenario is particularly relevant for constructing fused bicyclic and tricyclic aromatic systems common in pharmaceutical lead compounds [2].

Benzylic Functionalization Under Mild Conditions

When synthetic protocols demand efficient benzylic substitution under mild conditions (low temperature, short reaction time), the bromomethyl group in CAS 312747-81-2 offers a 30–60× kinetic advantage over chloromethyl analogs [1]. This enables reactions to proceed at room temperature rather than requiring elevated temperatures, preserving the integrity of thermally sensitive functional groups elsewhere in the molecule . Applications include the installation of amines, thiols, alkoxides, and carbon nucleophiles at the benzylic position [2].

Carboxylic Acid Liberation Without Benzylic Bromide Compromise

For users who require the free carboxylic acid form for subsequent amide coupling or coordination chemistry, the methyl ester in CAS 312747-81-2 can be selectively hydrolyzed using mild LiOH conditions (THF/H₂O, room temperature) without affecting the benzylic bromide [1]. This orthogonal deprotection strategy is less feasible with ethyl ester analogs, which demand harsher saponification conditions that risk benzylic bromide decomposition or unwanted substitution . This scenario is critical for convergent synthetic routes where late-stage carboxylate unmasking is required [2].

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